4-Bromo-D-phenylalanine
Overview
Description
4-Bromo-D-phenylalanine is a halogenated derivative of D-phenylalanine, an enantiomer of the naturally occurring amino acid phenylalanine. It is characterized by the presence of a bromine atom at the para position of the phenyl ring. The compound has the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .
Biochemical Analysis
Biochemical Properties
4-Bromo-D-phenylalanine is involved in various biochemical reactions. It is soluble in several solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone
Cellular Effects
Phenylalanine derivatives have been shown to have cytotoxic effects on human colon cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-D-phenylalanine typically involves the bromination of D-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where D-phenylalanine is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature to moderate heat .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom, converting it back to D-phenylalanine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: D-phenylalanine or other reduced forms.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Bromo-D-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-D-phenylalanine involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the stability and activity of the proteins . The compound may also interact with specific molecular targets, such as enzymes, altering their activity and function .
Comparison with Similar Compounds
4-Bromo-L-phenylalanine: The L-enantiomer of 4-Bromo-D-phenylalanine, which has different biological activity due to its stereochemistry.
4-Chloro-D-phenylalanine: A similar compound with a chlorine atom instead of bromine, which can have different reactivity and applications.
4-Fluoro-D-phenylalanine: Another halogenated derivative with a fluorine atom, used in similar research applications.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This makes it valuable in studies involving halogen bonding and its effects on protein structure and function .
Biological Activity
4-Bromo-D-phenylalanine (4-Br-D-Phe) is a halogenated derivative of the amino acid D-phenylalanine, characterized by the presence of a bromine atom at the para position of the phenyl ring. This compound exhibits unique biological activities that make it a subject of interest in various fields, including biochemistry, pharmaceuticals, and medicinal chemistry. This article explores the biochemical properties, mechanisms of action, and potential applications of this compound.
- Molecular Formula : C9H10BrNO2
- Molecular Weight : 244.09 g/mol
- Solubility : Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
The biological activity of this compound primarily arises from its incorporation into proteins and peptides. The bromine atom can participate in halogen bonding, influencing protein structure and function. This modification can lead to altered enzymatic activities and interactions with other biomolecules.
Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of various phenylalanine derivatives on human colon cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation compared to controls, demonstrating its potential as an anticancer agent.
Case Study 2: Protein Incorporation
Research involving Streptomyces venezuelae showed that when grown in the presence of phenylalanine analogs like 4-Br-D-Phe, the bacteria produced novel jadomycin derivatives. The incorporation efficiency was assessed using HPLC and LC-MS/MS, highlighting the compound's role in secondary metabolite production .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Brominated D-Phe | Cytotoxic to cancer cells; potential antiviral properties |
4-Bromo-L-phenylalanine | Brominated L-Phe | Different biological activity due to stereochemistry |
4-Chloro-D-phenylalanine | Chlorinated D-Phe | Similar applications but different reactivity |
4-Fluoro-D-phenylalanine | Fluorinated D-Phe | Used in similar research applications |
Applications in Research and Industry
-
Medicinal Chemistry :
- The compound serves as a building block for synthesizing peptides with enhanced biological activities. Its unique properties allow for modifications that can improve drug efficacy and specificity.
-
Diagnostic Imaging :
- Radiolabeled versions of 4-Br-D-Phe can be utilized in PET scans for imaging biological processes, aiding in the diagnosis of various conditions.
-
Biotechnology :
- In protein engineering, 4-Br-D-Phe is used to create non-natural amino acids that can modify protein interactions and functions, contributing to advancements in therapeutic proteins.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-74-4 | |
Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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